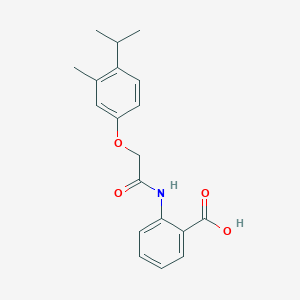

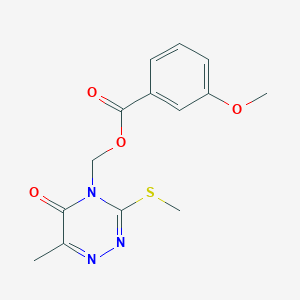

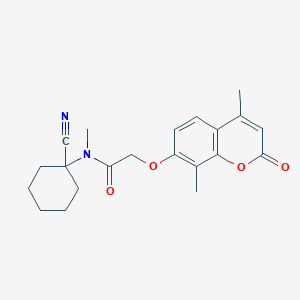

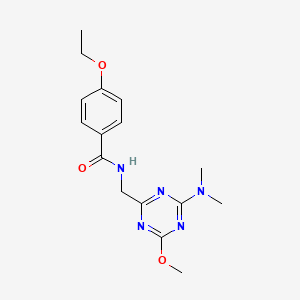

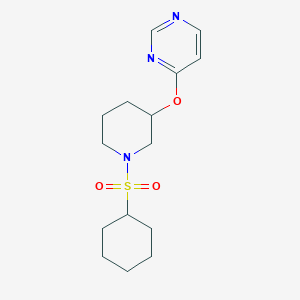

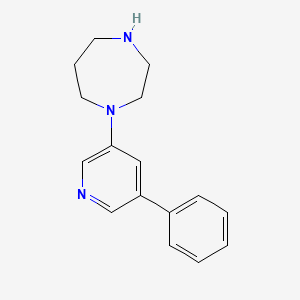

![molecular formula C14H17N3O3S B2740845 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 848331-83-9](/img/structure/B2740845.png)

6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. These features can enable the compound to participate in a variety of chemical reactions and interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups can allow for a range of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would depend on the specific arrangement of atoms and functional groups in the molecule .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Antiproliferative Agents

The compound has been identified as a potential antiproliferative agent . Antiproliferative agents inhibit the growth of cells, which can be particularly useful in the treatment of cancer. In this case, the compound was found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Tubulin Polymerization Inhibitor

The compound has been found to interact with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle . This makes it a potential agent for disrupting the process of cell division, which is another mechanism by which it could be used in cancer treatment.

Induction of Apoptosis

The compound has been found to induce apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a process that can be triggered in cells to prevent them from becoming cancerous. Therefore, compounds that can induce apoptosis have potential as cancer treatments.

Selectivity Against Cancer Cells

Interestingly, the compound did not induce cell death in normal human peripheral blood mononuclear cells . This suggests that it may be selective against cancer cells, which is a highly desirable property for an anticancer drug as it reduces the risk of damaging healthy cells.

Synthesis of Analogues

The compound has been used in the synthesis of analogues . These analogues can then be tested for various properties and potential applications, expanding the range of research possibilities.

Mecanismo De Acción

Target of Action

It’s worth noting that pyridine-based compounds have been consistently incorporated in a diverse range of drug candidates approved by the fda . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .

Mode of Action

It’s known that the presence of a carboxamide moiety in similar compounds causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids, and are engaged in numerous oxidation–reduction processes .

Result of Action

Similar compounds have shown promising anti-proliferative activity .

Direcciones Futuras

Propiedades

IUPAC Name |

6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-7(18)17-5-4-9-10(6-17)21-14(11(9)12(15)19)16-13(20)8-2-3-8/h8H,2-6H2,1H3,(H2,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMQNMBAKOFIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![2-isopropyl-6-{[4-(4-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2740777.png)

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740778.png)